molecular formula C19H18ClN3O3 B258196 (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

Cat. No. B258196
M. Wt: 371.8 g/mol
InChI Key: CUZFYRNTTHHRFH-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, also known as CPMC-1, is a novel pyrazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been shown to induce autophagy in cancer cells, which may further contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its selectivity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in combination with other anticancer agents for improved efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in human patients with cancer.
In conclusion, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a promising compound with potent anticancer effects. Its selectivity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for further research and development in the field of cancer therapy.

Synthesis Methods

The synthesis of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidenehydrazinecarboxamide in the presence of acetic acid and ethanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to inhibit tumor growth in animal models of breast and lung cancer.

properties

Product Name

(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-10-4-6-13(18(24)11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)5-7-17(15)26-3/h4-9,22-23H,1-3H3,(H,21,25)/b14-13-

InChI Key

CUZFYRNTTHHRFH-YPKPFQOOSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)/C=C1)C

SMILES

CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C

Canonical SMILES

CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C

Origin of Product

United States

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